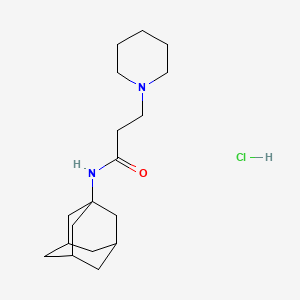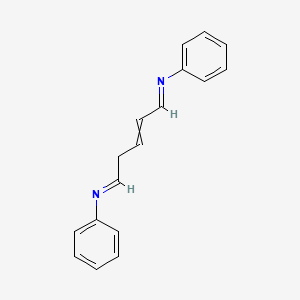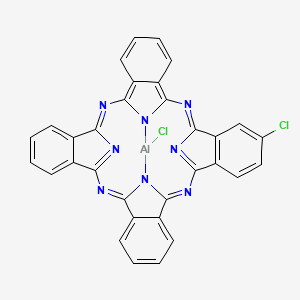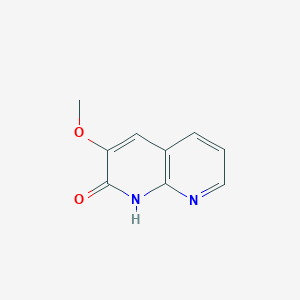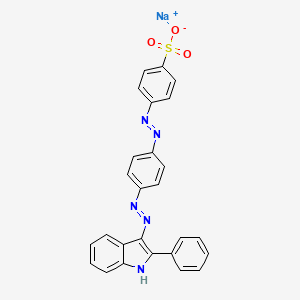
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of an indole ring, azo groups, and a benzenesulfonic acid moiety. It is commonly used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt typically involves a multi-step process. The initial step often includes the formation of the indole ring, followed by the introduction of azo groups through diazotization and coupling reactions. The final step involves sulfonation to introduce the benzenesulfonic acid moiety. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzenesulfonic acid compounds .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for binding to various protein targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, disodium salt
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, potassium salt
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, calcium salt
Uniqueness
The uniqueness of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability, reactivity, and ability to participate in a wide range of reactions make it a valuable compound in various fields of research .
Propiedades
Número CAS |
50814-28-3 |
|---|---|
Fórmula molecular |
C26H18N5NaO3S |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
sodium;4-[[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H19N5O3S.Na/c32-35(33,34)22-16-14-21(15-17-22)29-28-19-10-12-20(13-11-19)30-31-26-23-8-4-5-9-24(23)27-25(26)18-6-2-1-3-7-18;/h1-17,27H,(H,32,33,34);/q;+1/p-1 |
Clave InChI |
MYQSVLROTCOCBD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


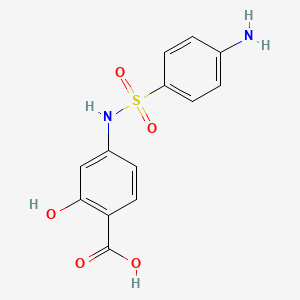
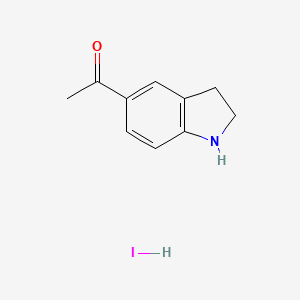

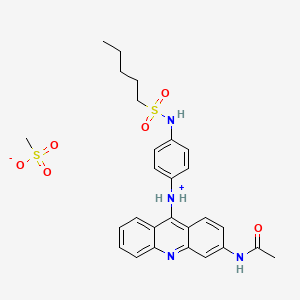
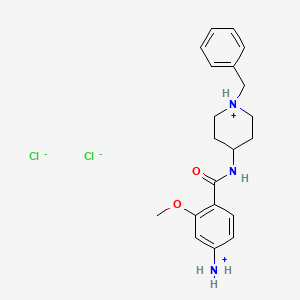
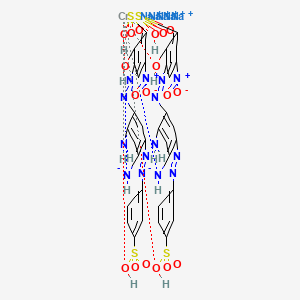
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
